molecular formula C10H17N3 B13336806 2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine

2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine

Cat. No.: B13336806
M. Wt: 179.26 g/mol
InChI Key: MIABOOIFVPYTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a methyl group at position 2, a pentan-3-yl group at position 6, and an amine group at position 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The methyl and pentan-3-yl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of reduced derivatives of the pyrimidine ring or substituents.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The presence of the amine group allows for hydrogen bonding and electrostatic interactions, while the hydrophobic substituents contribute to binding affinity and specificity.

Comparison with Similar Compounds

    2-Methyl-4-aminopyrimidine: Lacks the pentan-3-yl group, resulting in different chemical properties and biological activities.

    6-(Pentan-3-yl)pyrimidin-4-amine:

    2,4-Diaminopyrimidine: Contains two amine groups, leading to distinct chemical behavior and uses.

Uniqueness: 2-Methyl-6-(pentan-3-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties and potential for diverse applications. The presence of both hydrophobic and hydrophilic groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-6-pentan-3-ylpyrimidin-4-amine

InChI

InChI=1S/C10H17N3/c1-4-8(5-2)9-6-10(11)13-7(3)12-9/h6,8H,4-5H2,1-3H3,(H2,11,12,13)

InChI Key

MIABOOIFVPYTAC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NC(=N1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.